An In-depth Technical Guide to 1-(5-bromo-1H-indazol-3-yl)ethanone
An In-depth Technical Guide to 1-(5-bromo-1H-indazol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(5-bromo-1H-indazol-3-yl)ethanone (CAS No: 886363-74-2). This compound is a key heterocyclic intermediate, valuable in the synthesis of more complex molecules, particularly for pharmaceutical and medicinal chemistry applications.[1][2] The presence of the indazole core, a bromine substituent, and a reactive ethanone moiety makes it a versatile scaffold for developing novel biologically active agents.[3] This document consolidates available physicochemical data, outlines detailed experimental protocols, and presents key structural and synthetic concepts through structured diagrams.
Core Chemical Properties
1-(5-bromo-1H-indazol-3-yl)ethanone is a white solid organic compound.[1][2] Its structure features a bicyclic indazole system, with a bromine atom at the C5 position and an acetyl group at the C3 position. The bromine atom notably increases the molecule's lipophilicity (fat-solubility) and can modulate its electronic properties, which is a common strategy in medicinal chemistry to enhance biological activity.[3]
Physicochemical Data
The following table summarizes the key physicochemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone. Note that some values are predicted based on computational models.
| Property | Value | Source(s) |
| CAS Number | 886363-74-2 | [1][3][4][5][6][7] |
| Molecular Formula | C₉H₇BrN₂O | [1][4][6][8] |
| Molecular Weight | 239.07 g/mol | [3][4][7][8] |
| Physical Form | Solid | [1][2][5] |
| Boiling Point | 403.8 ± 25.0 °C (Predicted) | [1] |
| Density | 1.674 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 10.62 ± 0.40 (Predicted) | [1] |
| InChI Key | HOPFEUJFXKXWNN-UHFFFAOYSA-N | [3][4][5][6] |
| Storage Conditions | 2–8 °C, under inert atmosphere, keep in dark place | [1][5][8] |
Safety Information
This compound should be handled with appropriate protective measures in a well-ventilated environment.[1]
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity | H335 | May cause respiratory irritation |
| Precautionary Statements | Code | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from Sigma-Aldrich.[5]
Synthesis and Reactivity
The synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone can be achieved through several strategic routes. The most common approaches involve the functionalization of a pre-formed 5-bromoindazole core or building the indazole ring from a suitable precursor.[3]
Synthetic Workflow Diagram
Caption: Key synthetic routes to the target compound.
Experimental Protocol: Friedel-Crafts Acylation of 5-Bromo-1H-indazole
This protocol is a representative method based on established chemical principles for the acylation of heterocyclic compounds.
1. Materials and Equipment:
-
5-Bromo-1H-indazole
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Acetic anhydride or Acetyl chloride
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
2. Procedure:
-
Step 1: Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazole (1 equivalent). Dissolve it in anhydrous DCM.
-
Step 2: Addition of Lewis Acid: Cool the solution in an ice bath to 0 °C. Carefully add anhydrous aluminum chloride (2.5-3 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting suspension for 15-20 minutes at 0 °C.
-
Step 3: Acylation: Slowly add acetic anhydride (1.5 equivalents) dropwise to the cooled suspension. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Step 4: Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Step 5: Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice, followed by dilute hydrochloric acid (e.g., 2M HCl) to dissolve the aluminum salts.
-
Step 6: Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Step 7: Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Step 8: Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 1-(5-bromo-1H-indazol-3-yl)ethanone.
Chemical Reactivity
The ethanone group and the bromine atom are key sites for further chemical modification.
Caption: Major reaction pathways for derivatization.
The ketone of the ethanone moiety can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[3] The resulting alcohol can be a precursor for further derivatization. The bromine atom serves as a versatile synthetic handle for metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or amino groups.[3]
Spectroscopic and Analytical Data
While specific, experimentally-derived spectra for this compound are not widely published, its structure can be confirmed using standard spectroscopic techniques. The following sections describe the expected analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acetyl group.[3] The three protons on the indazole ring system would likely appear as a complex multiplet pattern in the aromatic region. The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region of the spectrum.[3]
-
¹³C NMR: The carbon NMR spectrum should display nine distinct resonances corresponding to each carbon atom in the molecule.[3] The carbonyl carbon of the acetyl group would be easily identified by its characteristic downfield chemical shift (typically >190 ppm). The remaining carbons of the indazole ring would appear in the aromatic region, with their shifts influenced by the bromine and nitrogen atoms.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺). Due to the presence of bromine, this peak will appear as a characteristic doublet of nearly equal intensity, separated by two mass units (m/z ~239 and ~241), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[3]
-
Fragmentation: Analysis of the fragmentation pattern can provide further structural confirmation.[3] A likely fragmentation pathway involves the loss of the acetyl group (•COCH₃, 43 Da) or the methyl radical (•CH₃, 15 Da).
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
-
Ketone Stretch: A strong, sharp absorption band is anticipated around 1680 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aryl ketone.[3]
-
N-H Stretch: A broad absorption band may be present in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretch of the indazole ring.
-
C-Br Stretch: The presence of the carbon-bromine bond would be indicated by an absorption band in the lower frequency region, typically around 750 cm⁻¹ .[3]
Role in Drug Discovery and Medicinal Chemistry
Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-tumor and anti-inflammatory properties. 1-(5-bromo-1H-indazol-3-yl)ethanone serves as a crucial building block in this field.
Caption: Contribution of each structural component to the molecule's utility.
-
Indazole Scaffold: The 1H-indazole ring is a "privileged structure" in drug discovery, known to bind to a variety of biological targets.
-
Bromo Substituent: The bromine atom serves multiple purposes: it enhances lipophilicity, which can affect absorption and distribution properties; it can participate in halogen bonding, a specific non-covalent interaction that can increase binding affinity to a target protein; and it acts as a key site for creating diverse chemical libraries via cross-coupling reactions.[3]
-
Ethanone Group: The acetyl group at the C3 position provides a reactive handle for further synthesis, allowing for the extension of the molecule to explore interactions with different regions of a target's binding site.
References
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. 1-(5-bromo-1H-indazol-3-yl)ethanone | 886363-74-2 | Benchchem [benchchem.com]
- 4. Ethanone,1-(5-broMo-1H-indazol-3-yl)- | 886363-74-2 [chemicalbook.com]
- 5. 1-(5-Bromo-1H-indazol-3-yl)ethanone | 886363-74-2 [sigmaaldrich.com]
- 6. 1-(5-bromo-1H-indazol-3-yl)ethanone Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
- 7. iodochem.com [iodochem.com]
- 8. 886363-74-2|1-(5-Bromo-1H-indazol-3-yl)ethanone|BLD Pharm [bldpharm.com]
